molecular formula C13H15NO2 B1326143 3-(1,3-Dioxan-2-ylethyl)benzonitrile CAS No. 951890-30-5

3-(1,3-Dioxan-2-ylethyl)benzonitrile

Cat. No. B1326143
M. Wt: 217.26 g/mol
InChI Key: GMDZWEAZWHXADI-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxan-2-ylethyl)benzonitrile” is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of approximately 217.27 g/mol . The compound is typically in the form of a white solid .


Molecular Structure Analysis

The InChI code for “3-(1,3-Dioxan-2-ylethyl)benzonitrile” is 1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2 .


Physical And Chemical Properties Analysis

“3-(1,3-Dioxan-2-ylethyl)benzonitrile” is a white solid . It has a molecular weight of approximately 217.27 g/mol .

Scientific Research Applications

Application 1: Synthesis of 1,3-Dioxan-2-ones

  • Summary of Application: The synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis is reported . Carbonic acid esters play a critical role in numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .
  • Methods of Application: The C C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
  • Results or Outcomes: This method provides an expedient way for the synthesis of cyclic carbonates .

Application 2: [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide

  • Summary of Application: The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied .
  • Methods of Application: The study was conducted using the Density Functional Theory (DFT) at the M062X/6-31+G(d) theory level .
  • Results or Outcomes: The results show that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes can be classified as strong electrophiles and marginal nucleophiles .

properties

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDZWEAZWHXADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-ylethyl)benzonitrile

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